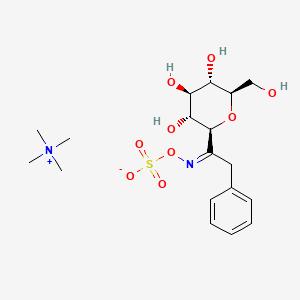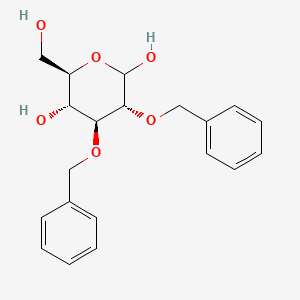
1,2,4,5-Tetrazine-3,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrazine-3,6-dicarbonitrile is a nitrogen-rich heterocyclic compound with the molecular formula C4N6. It is a member of the tetrazine family, characterized by a six-membered ring containing four nitrogen atoms. This compound is known for its high nitrogen content and unique electronic properties, making it a valuable building block in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrazine-3,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of hydrazine with dicyanogen or its derivatives under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, at low temperatures to ensure the stability of the intermediate products .
Another method involves the cyclization of appropriate precursors, such as 3,6-dichloro-1,2,4,5-tetrazine, with nucleophiles like amines or thiols. This reaction is often carried out in an organic solvent, such as acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrazine-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazine oxides, which have applications in energetic materials.
Reduction: Reduction reactions can convert the tetrazine ring into more reduced forms, such as dihydrotetrazines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 3 and 6 positions of the tetrazine ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in organic solvents, often under reflux conditions.
Major Products
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrazine-3,6-dicarbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrazine-3,6-dicarbonitrile involves its ability to participate in rapid and selective cycloaddition reactions, particularly with strained alkenes and alkynes. This reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates the formation of stable adducts. The compound’s high nitrogen content also contributes to its energetic properties, making it suitable for applications in propellants and explosives .
Comparación Con Compuestos Similares
1,2,4,5-Tetrazine-3,6-dicarbonitrile can be compared with other tetrazine derivatives, such as:
1,2,3,4-Tetrazine: This compound has a different arrangement of nitrogen atoms in the ring, leading to distinct reactivity and properties.
1,2,3,5-Tetrazine: Similar to this compound, but with different substitution patterns and reactivity.
3,6-Dichloro-1,2,4,5-Tetrazine: A precursor used in the synthesis of various substituted tetrazines.
The uniqueness of this compound lies in its high nitrogen content, electronic properties, and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
1,2,4,5-tetrazine-3,6-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N6/c5-1-3-7-9-4(2-6)10-8-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQACTYSHPHXNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NN=C(N=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702447 |
Source


|
| Record name | 1,2,4,5-Tetrazine-3,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16453-19-3 |
Source


|
| Record name | 1,2,4,5-Tetrazine-3,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]](/img/structure/B579212.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)







![5H-Pyrimido[4,5-b]azepine](/img/structure/B579230.png)
![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)

